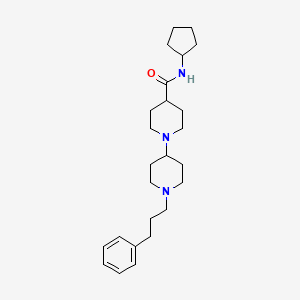![molecular formula C12H16N4O B4896304 N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide, also known as PZQ or praziquantel, is a chemical compound used to treat parasitic infections caused by flatworms. It was first synthesized in the 1970s and has since become the drug of choice for treating schistosomiasis, a disease caused by parasitic worms that affect more than 200 million people worldwide.
Wirkmechanismus
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide works by disrupting the membrane integrity of the parasitic worms, leading to muscle contraction and paralysis. This eventually results in the death of the worms and their elimination from the body.
Biochemical and Physiological Effects:
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been shown to have minimal side effects in humans, with the most common being mild gastrointestinal symptoms. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-2 hours. N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is also known to cross the blood-brain barrier and may have effects on neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a widely used and effective tool for studying parasitic infections in laboratory settings. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. However, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has limitations in terms of its specificity and selectivity for different types of parasites, and its effects may vary depending on the stage of infection.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide and its potential applications. These include:
1. Development of new formulations and delivery methods to improve efficacy and reduce side effects.
2. Investigation of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on other parasitic infections, such as tapeworms and flukes.
3. Exploration of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential use in treating other diseases, such as cancer and epilepsy.
4. Study of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on neurotransmitter systems and its potential use in treating psychiatric disorders.
In conclusion, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a highly effective and widely used drug for treating parasitic infections caused by flatworms. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory settings have been extensively studied. Future research into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential applications could have important implications for the treatment of a variety of diseases.
Synthesemethoden
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-methylphenyl isocyanate with 3-hydrazinopyrazole, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been extensively studied for its efficacy against schistosomiasis and other parasitic infections. It has been shown to be highly effective in killing adult worms and reducing the severity of symptoms in infected individuals. In addition, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been investigated for its potential use in treating other diseases, such as cancer and epilepsy.
Eigenschaften
IUPAC Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-7-10(16-6-5-12(13)15-16)3-4-11(8)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYMEYUEZUKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(=N2)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline](/img/structure/B4896310.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)